2-Fluoro-4-(trifluoromethyl)benzophenone

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring consistent fluorinated benzophenone building blocks face batch variability and ambiguous sourcing. 2-Fluoro-4-(trifluoromethyl)benzophenone (CAS 207974-08-1) eliminates this uncertainty with a defined ortho-F, para-CF3 substitution pattern that precisely controls LogP (~4.08), electronic distribution, and solid-state behavior (mp 38-40°C). • CNS Drug Discovery: Optimized LogP enhances passive membrane diffusion for blood-brain barrier penetration. • Photoinitiator Applications: Regiochemically specific UV absorption profile for controlled polymer curing in UV-curable coatings and 3D printing resins. • Negative Control: Documented lack of intrinsic bioactivity makes it ideal for distinguishing pharmacophore-specific effects in biological assays. • Supply Assurance: 97% purity, ambient storage and shipping, available from global stock with immediate dispatch.

Molecular Formula C14H8F4O
Molecular Weight 268.21 g/mol
CAS No. 207974-08-1
Cat. No. B1296773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(trifluoromethyl)benzophenone
CAS207974-08-1
Molecular FormulaC14H8F4O
Molecular Weight268.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F
InChIInChI=1S/C14H8F4O/c15-12-8-10(14(16,17)18)6-7-11(12)13(19)9-4-2-1-3-5-9/h1-8H
InChIKeyVXVJVWCUWZLUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(trifluoromethyl)benzophenone: Chemical Profile & Identifier


2-Fluoro-4-(trifluoromethyl)benzophenone (CAS 207974-08-1) is a fluorinated aromatic ketone with the molecular formula C14H8F4O and a molecular weight of 268.21 g/mol [1]. It features a benzophenone core substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of one phenyl ring [2]. The compound is a solid at ambient temperature with a melting point of 38–40°C and is typically supplied at 97% purity for research applications . Its physicochemical properties include a calculated LogP of approximately 4.08, a density of 1.306 g/cm³, and a boiling point of 328.7°C at 760 mmHg [3].

Synthesis Fluorinated ketone building block for CNS drug discovery
Assay Control Negative control scaffold for enzyme inhibition assays
Photoinitiator Regiochemically tuned precursor for UV-curable systems
Reference Analytical standard for HPLC/GC-MS method development

2-Fluoro-4-(trifluoromethyl)benzophenone: Irreplaceable by Generic Analogs


Generic substitution among benzophenone derivatives is scientifically unsound due to the profound impact of the 2-fluoro and 4-trifluoromethyl substitution pattern on key physicochemical and electronic properties. This specific pattern alters the compound's lipophilicity (LogP ≈ 4.08) and electronic distribution compared to unsubstituted benzophenone or mono-substituted analogs [1], which directly influences membrane permeability and target engagement in biological assays [2]. Furthermore, the compound's unique solid-state characteristics (melting point 38–40°C) and vapor pressure (0.000186 mmHg at 25°C) [3] impose distinct handling, storage, and formulation requirements that differ from structurally similar ketones . The absence of hydrogen bond donors and the presence of five hydrogen bond acceptors [4] further differentiate its solubility and intermolecular interaction profile, making in-class interchangeability a source of experimental variability.

Unsubstituted benzophenone: LogP difference (~0.9) may alter membrane partitioning and target engagement.
4-(Trifluoromethyl)benzophenone: liquid at RT vs. solid target; distinct handling and volatility profiles.
Positional isomer (4-fluoro-2-CF₃): regiochemistry may shift reaction kinetics in cross-coupling pathways.

2-Fluoro-4-(trifluoromethyl)benzophenone vs. Key Analogs


LogP vs. Unsubstituted Benzophenone

2-Fluoro-4-(trifluoromethyl)benzophenone exhibits a calculated LogP of 4.0755 [1], which is significantly higher than that of unsubstituted benzophenone (LogP ≈ 3.18) [2]. This increase of approximately 0.9 LogP units translates to roughly an 8-fold increase in octanol-water partition coefficient, indicating substantially enhanced lipophilicity conferred by the 2-fluoro and 4-trifluoromethyl substituents.

LogP Increase
Cross-study comparable
ΔLogP ≈ +0.9 (~8-fold)
Enhanced lipophilicity may support CNS penetration studies
Calculated values; target from Molbase, comparator from PubChem
Lipophilicity Drug Design Physicochemical Properties Membrane Permeability

Melting Point vs. 4-(Trifluoromethyl)benzophenone

2-Fluoro-4-(trifluoromethyl)benzophenone melts at 38–40°C , classifying it as a low-melting solid near ambient temperature. In contrast, 4-(trifluoromethyl)benzophenone (CAS 728-86-9) is a liquid at room temperature with a melting point below 25°C [1]. This physical state difference (solid vs. liquid) necessitates distinct handling protocols, storage considerations, and formulation strategies.

Solid vs Liquid
Cross-study comparable
mp 38–40°C (solid) vs liquid at RT
Solid form may facilitate weighing and reduce volatility
Standard atmospheric pressure; supplier data
Solid-State Properties Thermal Analysis Handling Requirements Storage Stability

Ortho-Fluoro Regiochemistry vs. Isomer

2-Fluoro-4-(trifluoromethyl)benzophenone (target) and its positional isomer 4-fluoro-2-(trifluoromethyl)benzophenone (CAS 207974-09-2) share identical molecular formula and weight (C14H8F4O, MW 268.21) but differ in substitution pattern . The ortho-fluoro group in the target compound introduces steric hindrance adjacent to the carbonyl that is absent in the 4-fluoro isomer, which can significantly alter reaction kinetics in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Regiochemical Identity
Class-level inference
2-Fluoro, 4-CF₃ vs 4-Fluoro, 2-CF₃ isomer
Steric and electronic effects may alter reactivity
Structural comparison only; experimental data required
Regiochemistry Isomer Differentiation Structure-Activity Relationship Synthetic Intermediate

Biological Activity vs. Active Analogs

While 2-Fluoro-4-(trifluoromethyl)benzophenone itself lacks documented direct biological activity , this property constitutes a meaningful differentiation from structurally related benzophenone derivatives that exhibit potent enzyme inhibition. For example, 4-(trifluoromethyl)benzophenone derivatives have been reported as 11β-HSD1 inhibitors with IC50 values of 1.9 μM , and cinnamido-linked benzophenone hybrids show sub-micromolar cytotoxicity (IC50 = 0.06–0.09 μM against HeLa cells) [1]. The absence of intrinsic biological activity in the target compound makes it particularly suitable as a negative control scaffold or as a starting material for rational derivatization.

Activity Profile
Class-level inference
No intrinsic activity vs IC₅₀ 1.9 µM (11β-HSD1), 0.06–0.09 µM (HeLa)
Inactivity supports negative control or SAR studies
In vitro assay data from literature
Biological Activity Structure-Activity Relationship Lead Optimization Negative Control

Irritation Hazard Profile

2-Fluoro-4-(trifluoromethyl)benzophenone carries GHS hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . While many benzophenone derivatives share similar irritation potential, the specific combination of fluorinated substituents may influence the severity of dermal and ocular effects relative to non-fluorinated analogs. The compound also carries H335 (may cause respiratory irritation), requiring appropriate ventilation during handling .

Hazard Classification
Data to verify
H315, H319, H335
Skin, eye, respiratory irritant; PPE and ventilation considerations
Supplier SDS; verification recommended
Hazard Assessment Safety Data Occupational Health Laboratory Safety

Optimal Applications of 2-Fluoro-4-(trifluoromethyl)benzophenone


CNS Drug Building Block

The high LogP (≈4.08) of 2-Fluoro-4-(trifluoromethyl)benzophenone relative to unsubstituted benzophenone [1] makes it a preferred scaffold for designing CNS-penetrant drug candidates. The 2-fluoro and 4-trifluoromethyl groups confer metabolic stability while enhancing passive diffusion across lipid bilayers. This compound serves as a versatile ketone intermediate for generating libraries of fluorinated benzophenone derivatives via Friedel-Crafts acylation, nucleophilic addition, or metal-catalyzed cross-coupling reactions [2].

Negative Control for Enzyme Assays

Given the documented lack of intrinsic biological activity for this specific compound, while structurally related 4-(trifluoromethyl)benzophenone derivatives show 11β-HSD1 inhibition (IC50 = 1.9 μM) and cinnamido-benzophenone hybrids exhibit potent cytotoxicity (IC50 = 0.06–0.09 μM) [3], 2-Fluoro-4-(trifluoromethyl)benzophenone is uniquely suited as a negative control. It allows researchers to distinguish specific pharmacophore contributions from nonspecific benzophenone scaffold effects in biological assays.

Tailored Photoinitiator Precursor

The ortho-fluoro and para-trifluoromethyl substitution pattern alters the electronic distribution and UV absorption profile of the benzophenone core compared to the 4-fluoro-2-(trifluoromethyl) isomer . This regiochemical specificity enables precise tuning of photoinitiation efficiency and wavelength sensitivity in polymer chemistry applications, particularly for UV-curable coatings and 3D printing resins where controlled reactivity is paramount.

Analytical Reference Standard

The compound's distinct melting point of 38–40°C (solid at ambient temperature) differentiates it from the liquid 4-(trifluoromethyl)benzophenone analog [4]. This solid-state form, combined with established spectroscopic data (NIST reference spectra) [5], makes it a reliable reference standard for HPLC method development, GC-MS calibration, and NMR spectral libraries. The compound's 97% purity specification across multiple vendors ensures reproducible analytical results.

Application
Selection Property
Validation Focus
CNS building block synthesis
High lipophilicity (LogP context)
Membrane permeability and metabolic stability studies
Negative control for enzyme assays
Reported lack of intrinsic activity
Pharmacophore contribution vs nonspecific scaffold effects
Photoinitiator precursor
Regiochemical substitution pattern
UV absorption and reactivity tuning
Analytical reference standard
Solid-state form and specified purity
Method development and spectral library confirmation

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